Cas no 1155287-40-3 (6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester)

6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester is a benzothiazole derivative with a methoxy substituent at the 5-position and an amino group at the 2-position. The methyl ester functionality enhances its solubility in organic solvents, making it suitable for synthetic applications. This compound is primarily utilized as an intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its structural features, including the electron-donating methoxy group and reactive amino group, contribute to its versatility in organic transformations. The product is characterized by high purity and stability, ensuring consistent performance in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain its integrity.
6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester structure
1155287-40-3 structure
Product Name:6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester
CAS No:1155287-40-3
MF:C10H10N2O3S
MW:238.263000965118
MDL:MFCD32642069
CID:5061496
Update Time:2025-06-09

6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-Amino-5-methoxybenzothiazole-6-carboxylate
    • 6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester
    • SY265910
    • 2-Amino-5-methoxy-benzothiazole-6-carboxylic Acid Methyl Ester
    • MDL: MFCD32642069
    • Inchi: 1S/C10H10N2O3S/c1-14-7-4-6-8(16-10(11)12-6)3-5(7)9(13)15-2/h3-4H,1-2H3,(H2,11,12)
    • InChI Key: YSWCSNBHAXTJPJ-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2C=C(C(C(=O)OC)=CC1=2)OC

Computed Properties

  • Exact Mass: 238.041
  • Monoisotopic Mass: 238.041
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 103

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Additional information on 6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester

Introduction to 6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester (CAS No. 1155287-40-3)

6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester (CAS No. 1155287-40-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The chemical structure of 6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester consists of a benzothiazole ring, an amino group, a methoxy substituent, and a methyl ester functional group. These structural features contribute to its stability and reactivity, making it suitable for use in the synthesis of more complex molecules and as a potential lead compound in drug discovery.

Recent studies have highlighted the potential of 6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The methoxy substituent and the amino group are believed to play crucial roles in modulating the inflammatory response, making it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory activity, 6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester has also been investigated for its potential as an antitumor agent. Studies conducted by the National Cancer Institute have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines while exhibiting minimal toxicity to normal cells. The benzothiazole ring is thought to be responsible for this selective cytotoxicity, making it an attractive scaffold for further optimization in cancer therapy.

The pharmacokinetic properties of 6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester have also been studied extensively. Research has shown that this compound has good oral bioavailability and favorable metabolic stability, which are essential characteristics for a successful drug candidate. These properties make it suitable for both preclinical and clinical evaluation.

In terms of synthetic accessibility, 6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester can be synthesized through well-established organic chemistry methods. One common approach involves the reaction of 2-amino-5-methoxybenzothiazole with methanol in the presence of a suitable catalyst. This synthetic route is efficient and scalable, allowing for the production of sufficient quantities for both research and commercial purposes.

The safety profile of 6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester has been evaluated in several preclinical studies. Toxicology assessments have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, further safety studies are necessary to ensure its suitability for human use.

In conclusion, 6-Benzothiazolecarboxylic acid, 2-amino-5-methoxy-, methyl ester (CAS No. 1155287-40-3) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in anti-inflammatory and antitumor therapies make it an exciting area of research for medicinal chemists and pharmaceutical scientists. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its therapeutic potential.

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